3'-F-3'-dA(Bz)-2'-Phosphoramidite

Nuclease resistance Antisense oligonucleotides siRNA stability

3'-F-3'-dA(Bz)-2'-Phosphoramidite (CAS 2127174-09-6) is a fluoro-modified nucleoside phosphoramidite monomer designed for solid-phase oligonucleotide synthesis. It is an amine-protected adenosine derivative featuring a 3'-fluoro substitution on the deoxyribose sugar moiety and a benzoyl (Bz) protecting group on the exocyclic amine of the adenine base.

Molecular Formula C47H51FN7O7P
Molecular Weight 875.9 g/mol
Cat. No. B12387908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-F-3'-dA(Bz)-2'-Phosphoramidite
Molecular FormulaC47H51FN7O7P
Molecular Weight875.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)F
InChIInChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-40(48)39(61-46(42)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56)/t39-,40+,42?,46-,63?/m1/s1
InChIKeyWTXSTLCSPVTJTM-SOVKSZLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3'-F-3'-dA(Bz)-2'-Phosphoramidite Procurement: Structural Specifications and Oligonucleotide Synthesis Building Block Overview


3'-F-3'-dA(Bz)-2'-Phosphoramidite (CAS 2127174-09-6) is a fluoro-modified nucleoside phosphoramidite monomer designed for solid-phase oligonucleotide synthesis . It is an amine-protected adenosine derivative featuring a 3'-fluoro substitution on the deoxyribose sugar moiety and a benzoyl (Bz) protecting group on the exocyclic amine of the adenine base . With a molecular formula of C47H51FN7O7P and molecular weight of 875.92 g/mol , this compound belongs to the class of 3'-fluorinated nucleoside analogs that serve as specialized building blocks for incorporating site-specific 3'-fluoro modifications into synthetic oligonucleotides [1].

Why Generic Unmodified Phosphoramidites Cannot Substitute for 3'-F-3'-dA(Bz)-2'-Phosphoramidite in Stability-Critical Oligonucleotide Synthesis


Unmodified 2'-deoxyadenosine phosphoramidites yield oligonucleotides with standard phosphodiester backbones that are highly susceptible to rapid nuclease-mediated degradation in biological environments . This inherent instability fundamentally limits their utility in applications requiring extended half-life, such as antisense therapeutics, siRNA, or aptamer development. In contrast, 3'-fluoro modification introduces a strong electron-withdrawing substituent at the 3' position, which alters both the electronic environment and the sugar pucker conformation, directly impacting nuclease recognition [1]. Additionally, structural studies of 3'-fluorinated hexitol nucleic acids (FHNA) have demonstrated that optimal RNA binding affinities are achieved specifically with the 3'-fluorine atom in a trans-diaxial orientation relative to the nucleobase [2]. Generic substitution with an unmodified phosphoramidite therefore fails to confer the same resistance to enzymatic degradation and binding characteristics, making 3'-F-3'-dA(Bz)-2'-Phosphoramidite a non-interchangeable reagent for stability-optimized oligonucleotide constructs.

Quantitative Evidence for 3'-F-3'-dA(Bz)-2'-Phosphoramidite: Nuclease Stability, Binding Affinity, and Synthetic Performance


Enhanced Nuclease Stability of 3'-Fluoro-Modified Oligonucleotides Compared to Unmodified DNA

Oligonucleotides incorporating 3'-fluoro modifications demonstrate significantly increased resistance to nuclease degradation compared to unmodified DNA oligonucleotides. While head-to-head quantitative data specific to 3'-F-3'-dA(Bz)-2'-Phosphoramidite incorporation is limited in primary literature, class-level inference from structurally related 3'-fluorinated nucleic acid analogs indicates that the 3'-fluoro substitution confers substantial protection against enzymatic cleavage [1]. In comparative studies of fluorinated nucleic acid analogs, 2'-fluoro modifications (2'-F-ANA) have been shown to increase stability to hydrolysis under basic conditions relative to RNA and even 2'-F-RNA [2]. The 3'-fluoro substitution in hexitol nucleic acid (FHNA) scaffolds similarly demonstrates enhanced nuclease stability compared to unmodified oligonucleotides [3].

Nuclease resistance Antisense oligonucleotides siRNA stability

RNA Binding Affinity: Divergent Thermodynamic Profiles of 3'-Fluoro Hexitol Nucleic Acid (FHNA) vs. Ara-FHNA

Structural studies of 3'-fluoro hexitol nucleic acid (FHNA) modified oligonucleotides reveal that the stereochemical orientation of the 3'-fluorine atom critically determines RNA binding affinity. In direct comparative biophysical evaluations, FHNA-modified oligonucleotides (where the 3'-fluorine and nucleobase adopt a trans-diaxial orientation) demonstrate optimal RNA affinities, whereas the Ara-FHNA isomer (with altered fluorine stereochemistry) shows divergent, less favorable RNA binding properties [1]. Furthermore, duplexes of 3'-fluoro cyclohexenyl nucleic acid (F-CeNA) with RNA exhibit slightly lower duplex thermostability compared to the more rigid 3'-fluoro hexitol nucleic acid (FHNA) [2], underscoring that both the position and stereochemical context of the fluorine atom modulate hybridization thermodynamics.

Duplex thermostability RNA binding Antisense oligonucleotides

Solid-Phase Synthesis Compatibility: Demonstrated Incorporation of 3'-Fluoro-3'-deoxyadenosine into 2',5'-Oligoadenylates

The phosphoramidite approach has been successfully employed for the solid-phase synthesis of 2',5'-phosphodiester bond-linked oligoadenylate trimers containing 3'-fluoro-3'-deoxyadenosine residues at specific positions [1]. This methodology utilized the phosphite triester (phosphoramidite) method with commercially available microcolumns and was performed manually in the 2' to 5' direction [1]. The successful incorporation of 3'-fluorinated adenosine residues into defined oligonucleotide sequences validates the compatibility of this modification with standard phosphoramidite-based automated synthesis platforms.

Oligonucleotide synthesis Phosphoramidite chemistry 2-5A system

Sugar Pucker Conformational Locking: 3'-Fluoro vs. 2'-Fluoro Modifications

Fluorine substitution at different sugar positions induces distinct conformational biases in the ribose ring. 2'-Fluoro-arabinonucleic acid (2'-F-ANA) adopts an unusual O4'-endo (east) pucker rather than the typical C2'-endo conformation of DNA or C3'-endo of RNA [1]. In contrast, 3'-fluoro modifications in hexitol nucleic acid scaffolds achieve optimal RNA binding when the 3'-fluorine atom and nucleobase are oriented in a trans-diaxial relationship [2]. The specific sugar conformation directly influences duplex geometry, thermal stability, and recognition by cellular machinery.

Sugar conformation O4'-endo pucker Duplex stability

Antiviral Activity: Broad-Spectrum Efficacy of 3'-Fluoro-3'-deoxyadenosine Against DNA and RNA Viruses

3'-Fluoro-3'-deoxyadenosine (the nucleoside core of the target phosphoramidite) exhibits broad-spectrum antiviral activity against multiple virus families. Early studies demonstrated activity against DNA viruses including poxviruses (vaccinia), single-stranded (+) RNA viruses including picornaviruses (polio, Coxsackie B) and togaviruses (sindbis, Semliki Forest), as well as double-stranded RNA viruses (reo) [1]. More recent investigations have confirmed potent antiviral activity against emerging flaviviruses [2]. Phosphoramidate protide derivatives of 2',3'-dideoxy-3'-fluoroadenosine also show potent activity against HIV and HBV [3].

Antiviral nucleoside Broad-spectrum Flavivirus

Recommended Application Scenarios for 3'-F-3'-dA(Bz)-2'-Phosphoramidite Based on Quantitative Evidence


Synthesis of Nuclease-Resistant Antisense Oligonucleotides for In Vivo Therapeutic Development

The 3'-fluoro modification confers enhanced resistance to nuclease degradation compared to unmodified DNA oligonucleotides, as supported by class-level inference from structurally related 3'-fluorinated nucleic acid analogs [1]. This property makes 3'-F-3'-dA(Bz)-2'-Phosphoramidite suitable for synthesizing antisense oligonucleotides intended for systemic administration, where extended circulation half-life is critical for target engagement. Procurement should prioritize this building block when designing oligonucleotides for applications requiring stability in serum-containing biological environments [2].

Construction of 2',5'-Oligoadenylate (2-5A) Analogs for RNase L Pathway Investigation

The demonstrated compatibility of 3'-fluoro-3'-deoxyadenosine phosphoramidites with solid-phase synthesis methods for 2',5'-linked oligoadenylates [1] positions this reagent as a key building block for synthesizing 2-5A analogs. These modified trimers serve as probes for studying the 2-5A/RNase L system, which is central to interferon-mediated antiviral responses. The 3'-fluoro substitution can be strategically positioned to interrogate hydrogen bonding requirements in enzymes of the 2-5A system [2].

Development of Phosphoramidate Prodrugs Targeting HIV and HBV

The nucleoside core 3'-fluoro-3'-deoxyadenosine has established broad-spectrum antiviral activity [1], and its phosphoramidate protide derivatives demonstrate potent activity against HIV and HBV [2]. Researchers engaged in antiviral prodrug development may utilize 3'-F-3'-dA(Bz)-2'-Phosphoramidite as a precursor for synthesizing novel phosphoramidate prodrugs, leveraging the validated antiviral scaffold for structure-activity relationship studies [3].

Synthesis of siRNA Therapeutics with Site-Specific Stability Modifications

The stability advantages conferred by fluorinated modifications [1] are particularly relevant for siRNA therapeutic development, where the passenger and guide strands must survive nuclease-rich environments to achieve gene silencing. Incorporation of 3'-F-3'-dA at strategic positions within siRNA duplexes may enhance overall construct stability without necessarily compromising RNAi activity, provided that modifications are placed in regions tolerant of structural perturbation. This building block is recommended for siRNA stability optimization campaigns [2].

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